nutlin-3A
Overview
Description
Nutlin-3A is a potent inhibitor of MDM2 (mouse double minute 2) binding to p53. It induces the expression of p53 regulated genes and shows potent antiproliferative activity in cells expressing functional p53 . It is also known as Rebemadlin .
Molecular Structure Analysis
The molecular formula of Nutlin-3A is C30H30Cl2N4O4 . The molecular structure of Nutlin-3A involves two 4-chlorophenyl moieties and one isopropoxy substituent . The X-ray structure of Nutlin-3A in complex with human MDM2 shows that Nutlin-3A fits into the ligand binding pocket of MDM2 mimicking the p53 peptide .Scientific Research Applications
Impact on Metabolism and Apoptosis
Nutlin-3A has been identified as a critical molecule in regulating cell metabolism and apoptosis. Studies suggest that Nutlin-3A, by antagonizing MDM2, activates p53, which leads to significant changes in cellular metabolism. It has been found to influence glucose metabolism through the pentose phosphate pathway (PPP), thereby protecting cells from potentially lethal reactive oxygen species (ROS). This metabolic pathway is notably influenced by Nutlin-3A in cancer cells with MDM2 gene amplification, leading to reduced apoptosis in these cells. The mechanism involves the activation of PPP genes through AKT and SP1, dependent on p53-mediated processes (Duan et al., 2018).
Selective Efficacy in Cancer Treatment
Nutlin-3A has been investigated for its role in enhancing the efficacy of cancer treatments. In colorectal cancer (CRC) cell lines, it has shown selective growth-arresting efficacy in non-malignant intestinal cell lines with wild-type p53, thereby enabling the targeted destruction of malignant cells while sparing non-malignant ones. This selectivity is particularly valuable in minimizing intestinal mucosal damage following chemotherapy (Gunasegaran et al., 2020).
Synergistic Effects with Other Treatments
Research demonstrates that Nutlin-3A can synergistically enhance the efficacy of other cancer treatments. For instance, it has been shown to sensitize lung carcinoma cells to interferon-alpha (IFNα) treatment, particularly in cells lacking p53 but possessing MDM2. This sensitization is attributed to the modulation of cell cycle progression, suggesting Nutlin-3A’s potential in combination therapy regimens (Shuvalov et al., 2018).
Immunomodulatory Effects
Nutlin-3A has been identified to have immunomodulatory effects, particularly in enhancing the body's immune response against cancer. A study on neuroblastoma revealed that Nutlin-3A could enhance the susceptibility of cancer cells to NK-cell-mediated killing by restoring the expression of ligands for natural killer (NK) cell-activating receptors. This finding opens avenues for Nutlin-3A to be used in NK cell–based immunotherapy for cancer, such as neuroblastoma (Veneziani et al., 2020).
Modulation of Cellular Processes
Nutlin-3A's impact extends to various cellular processes, including proliferation, migration, and apoptosis. It has been shown to exert a targeted impact on specific cell types, as demonstrated in studies on pterygium cell lines. Nutlin-3A was found to reduce cell proliferation significantly and inhibit cell migration, suggesting its potential as a targeted therapeutic agent (Cao et al., 2018).
Enhancing Drug Bioactivity
Innovations in drug design have led to the development of Nutlin-3A derivatives with improved bioactivity. Nutlin-3a-aa, a derivative with an additional exocyclic methylene group, has been synthesized and shown to be more active than Nutlin-3A against purified wild-type MDM2. This derivative represents a significant advance in tailoring the conformation of bioactive molecules for enhanced biological activity (Nietzold et al., 2023).
Safety And Hazards
Future Directions
MDM2 inhibitors like Nutlin-3A retain efficacy in hypoxia, suggesting they could be useful for targeting acutely hypoxic cancer cells . Nutlin-3A treatment in a xenograft animal lymphoma model inhibited growth of t (14;18)-positive DLBCL tumors, associated with increased apoptosis and decreased proliferation . These findings suggest that disruption of the p53–MDM2 interaction by Nutlin-3A offers a novel therapeutic approach for DLBCL associated with t (14;18) (q32;q21) .
properties
IUPAC Name |
4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHCSBCVGXTJM-WUFINQPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317967 | |
Record name | (-)-Nutlin 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
nutlin-3A | |
CAS RN |
675576-98-4, 548472-68-0 | |
Record name | (-)-Nutlin 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675576-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nutlin 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548472680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nutlin-3a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nutlin-3 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17039 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-Nutlin 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 675576-98-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NUTLIN-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IA0V845C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | REBEMADLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7C92IOE65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.